Sodium 4-fluoro-2-methylbenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-fluoro-2-methylbenzenesulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt derivative of 4-fluoro-2-methylbenzenesulfinic acid. This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-fluoro-2-methylbenzenesulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often employs similar methods but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of pH and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-fluoro-2-methylbenzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions
Major Products:
Oxidation: 4-fluoro-2-methylbenzenesulfonic acid.
Reduction: 4-fluoro-2-methylbenzenethiol.
Substitution: Depending on the nucleophile, various substituted products can be formed
Wissenschaftliche Forschungsanwendungen
Sodium 4-fluoro-2-methylbenzenesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 4-fluoro-2-methylbenzenesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is due to the presence of the sulfinate group, which can undergo nucleophilic substitution or addition reactions .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-fluoro-2-methylbenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the reactivity and stability of the compound, making it a valuable reagent in specific synthetic applications. Compared to other sodium sulfinates, it offers unique reactivity patterns and can be used to introduce fluorine into organic molecules .
Eigenschaften
Molekularformel |
C7H6FNaO2S |
---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
sodium;4-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
NDXAOUYWOFAFRV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.